A-Lactulose: A Comprehensive Technical Guide to Synthesis and Structural Analysis
A-Lactulose: A Comprehensive Technical Guide to Synthesis and Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-Lactulose (4-O-β-D-galactopyranosyl-α-D-fructofuranose), a synthetic disaccharide, is a prominent molecule in the pharmaceutical and food industries. It is not naturally present in raw milk but can be formed during heat processing.[1] Commercially, it is produced through the isomerization of lactose (B1674315).[1] Renowned for its clinical applications in treating constipation and hepatic encephalopathy, its role as a prebiotic has garnered significant attention, opening avenues in functional food development.[2][3] This technical guide provides an in-depth exploration of the synthesis methodologies and structural analysis techniques for A-Lactulose, tailored for professionals in research and drug development.
Synthesis of A-Lactulose
The synthesis of lactulose (B1674317) primarily follows two main routes: chemical isomerization and enzymatic synthesis. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.
Chemical Synthesis: Isomerization of Lactose
The cornerstone of industrial lactulose production is the chemical isomerization of lactose in an alkaline environment, a process known as the Lobry de Bruyn-Alberda van Ekenstein (LA) rearrangement.[2] This reaction transforms the glucose moiety of lactose into a fructose (B13574) moiety.[2]
Reaction Mechanism:
The process is initiated by a base, which facilitates the formation of an enediol intermediate from the glucose portion of the lactose molecule. This intermediate subsequently rearranges to form the fructose unit, yielding lactulose.[2]
Method 1: Alkaline Isomerization with Sodium Aluminate
-
Materials: Lactose, Sodium Aluminate, Water, Ice, Carbon Dioxide (gaseous), Ion-exchange resins.
-
Procedure:
-
Prepare a 20-50% (w/w) aqueous solution or suspension of lactose and warm it to a temperature between 25°C and 50°C.
-
Add a 30-40% (w/w) solution of sodium aluminate to the lactose solution. The molar ratio of sodium aluminate to lactose can range from 0.5:1 to 2:1.
-
Allow the reaction to proceed for 6-16 hours at a temperature between 25°C and 50°C.
-
Quench the reaction by adding ice to the mixture.
-
Neutralize the mixture by bubbling gaseous CO2 at 0.25-0.5 MPa, which precipitates aluminum hydroxide (B78521).
-
Separate the aluminum hydroxide precipitate by filtration.
-
Deionize the resulting solution using ion-exchange resins.[4]
-
Method 2: Isomerization using Magnesium Oxide and Sodium Hydrosulphite
-
Materials: Lactose, Magnesium Oxide (MgO), Sodium Hydrosulphite, Deionized Water, Strong cationic resin, Weak anionic resin.
-
Procedure:
-
Prepare a 60-70% aqueous solution of lactose.
-
Add magnesium oxide and sodium hydrosulphite, each at 0.05-0.2% by weight with respect to the lactose.
-
Heat the solution to 100°C and maintain this temperature for 10 minutes.
-
Cool the reaction mixture and filter off any unreacted lactose.
-
Purify the solution by passing it through a strong cationic resin followed by a weak anionic resin.[5]
-
Method 3: Borax-Mediated Isomerization
-
Materials: Lactose-monohydrate, Borax (B76245), De-ionized water, Weakly acidic ion exchanger, Strongly acidic ion exchanger.
-
Procedure:
-
Prepare a solution of 175 kg of lactose-monohydrate and 46.3 kg of borax in 800 kg of de-ionized water.
-
Heat the solution at 95°C for 3 hours.
-
Pass the resulting sugar mixture solution over a weakly acidic ion exchanger and then a strongly acidic ion exchanger to remove sodium ions.
-
Evaporate the solution to 15% dry material for further purification.[6]
-
| Catalyst/Method | Lactose Concentration | Temperature (°C) | Time (h) | Lactose Conversion (%) | Lactulose Yield (%) | Reference |
| Sodium Aluminate | 20-50% (w/w) | 25-50 | 6-16 | 55-65 | 83-85 | [4] |
| Sodium Aluminate | 20-50% (w/w) | 25-50 | 6-16 | 90-95 | 68-75 | [4] |
| MgO & Na hydrosulphite | 60-70% (w/w) | ~100 | ~0.17 | - | - | [5] |
| Borax | ~17.1% (w/w) | 95 | 3 | - | ~42.4 (from initial lactose) | [6] |
| Ge-132 (Organogermanium) | - | 60 | 0.33-0.5 | - | ~43-50 (g/L) | [7] |
Enzymatic Synthesis of A-Lactulose
Enzymatic synthesis offers a more environmentally friendly and specific alternative to chemical methods, minimizing byproduct formation.[8][9] The two primary enzymatic strategies are transgalactosylation and isomerization.
Enzymatic Pathways:
-
Transgalactosylation: Catalyzed by β-galactosidase, this process involves the transfer of a galactosyl group from lactose to fructose. This reaction competes with the hydrolysis of lactose into glucose and galactose.[10]
-
Isomerization: Cellobiose 2-epimerase can directly convert the glucose moiety of lactose into a fructose moiety to form lactulose.[8][11]
Method 1: Transgalactosylation using β-galactosidase
-
Enzyme Source: β-galactosidases from various microorganisms like Aspergillus oryzae or Kluyveromyces lactis are commonly used.[10][12]
-
Materials: Lactose, Fructose, β-galactosidase, appropriate buffer (e.g., phosphate (B84403) or citrate-phosphate buffer).
-
Procedure:
-
Prepare a solution containing lactose (e.g., 10% w/w) and fructose (e.g., 30% w/w) in a suitable buffer at the optimal pH for the enzyme (e.g., pH 6.7 for K. lactis β-galactosidase).
-
Add the β-galactosidase enzyme solution (e.g., 400 µl of 3000 U/ml for 100g of sugar solution).
-
Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a specific duration (e.g., 120 minutes), with periodic sampling to monitor lactulose concentration.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).
-
Method 2: Continuous Synthesis in a Stirred Tank Reactor (CSTR)
-
Enzyme: Immobilized β-galactosidase from Aspergillus oryzae on glyoxyl agarose (B213101) support.
-
Materials: Lactose, Fructose, 100 mM citrate-phosphate buffer (pH 4.5).
-
Procedure:
-
Set up a CSTR with an effective volume of 2 L and a working volume of 585 mL.
-
Maintain the reactor temperature at 50°C and pH at 4.5.
-
Prepare the substrate solution with a total sugar concentration of 50% (w/w) in the citrate-phosphate buffer, with a fructose to lactose molar ratio of 8.
-
Feed the substrate solution into the reactor containing the immobilized enzyme (29.06 IUH·mL–1) at a flowrate of 12 mL·min–1.
-
Continuously collect the effluent and quantify the substrates and products using HPLC.[13][14]
-
| Enzyme | Method | Substrate Concentration | Temperature (°C) | pH | Max. Lactulose Yield (%) | Reference |
| β-galactosidase (K. lactis) | Batch | 10% Lactose, 30% Fructose | 40 | 6.7 | 12.2 (relative to initial lactose) | [15] |
| β-galactosidase (A. oryzae) | CSTR | 50% (w/w) total sugars | 50 | 4.5 | - | [13] |
| Cellobiose 2-epimerase (C. saccharolyticus) in S. cerevisiae | Batch | - | - | - | 20.8 | [11] |
| Immobilized β-galactosidase & Glucose Isomerase | Batch | 14-20% Lactose | 53.5 | 7.5 | - | [16] |
Purification of A-Lactulose
Purification is a critical step to remove unreacted lactose, monosaccharides (galactose, fructose), and other byproducts.
Experimental Protocols for Purification
Method 1: Crystallization from Ethanol (B145695)
-
Materials: Commercial lactulose syrup, Absolute ethanol.
-
Procedure:
-
Take a commercial lactulose syrup and evaporate it to dryness under vacuum to remove water. This can be facilitated by adding and evaporating absolute ethanol 2-3 times.
-
Add absolute ethanol in a proportion of 4 mL per gram of lactulose present.
-
Boil the mixture under reflux for 3 hours.
-
Cool the mixture and agitate at 60°C for 4 hours to enlarge the crystals.
-
Filter the cooled mixture, wash the crystals with pre-cooled solvent, and dry them in a vacuum oven at 50°C for 3 hours. A crystallization yield of 90% with a purity of 99.2% can be achieved.[9][17]
-
Method 2: Chromatographic Purification using Boron Resin
-
Materials: Lactulose syrup, Bifunctionalised boron resin, Acid solution (e.g., HCl).
-
Procedure:
-
Pass an aqueous lactulose solution (5-40% carbohydrates) through a column containing a bifunctionalised boron resin.
-
The lactulose is selectively retained by the resin.
-
Elute the impurities, such as lactose and galactose, with water.
-
Subsequently, elute the purified lactulose from the resin using an acid solution.[9][18]
-
Structural Analysis of A-Lactulose
The precise three-dimensional structure of A-Lactulose is crucial for understanding its chemical properties and biological functions. Several analytical techniques are employed for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of lactulose in solution.
-
Sample Preparation: Dissolve a known amount of lactulose in a suitable deuterated solvent, such as water (D₂O).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).
-
Data Analysis: Assign the proton and carbon signals to the respective atoms in the galactose and fructose moieties of the lactulose molecule. The anomeric protons and carbons are particularly informative for identifying the different isomers present in solution.
The ¹³C CPMAS NMR spectrum of lactulose trihydrate has been used to identify the crystalline isomer as the β-furanose form.[12]
¹H-¹³C HSQC Spectral Data (in D₂O at 600 MHz, pH 7.00) [19]
| ¹H Shift (ppm) | ¹³C Shift (ppm) |
| 4.55 | 103.53 |
| 4.45 | 105.60 |
| 4.28 | 77.56 |
| 4.24 | 86.82 |
| 4.20 | 69.57 |
| 4.12 | 80.16 |
| 4.02 | 82.75 |
| 4.01 | 65.71 |
| 3.92 | 71.39 |
| 3.91 | 68.93 |
| 3.79 | 63.99 |
| 3.76 | 63.92 |
| 3.74 | 65.72 |
| 3.72 | 66.65 |
| 3.71 | 78.12 |
| 3.67 | 75.52 |
| 3.59 | 73.65 |
| 3.58 | 65.39 |
| 3.57 | 66.65 |
| 3.56 | 73.52 |
X-Ray Crystallography
X-ray crystallography provides definitive information about the solid-state structure of A-Lactulose, including bond lengths, bond angles, and crystal packing.
-
Crystal Growth: Grow single crystals of lactulose, for example, as lactulose trihydrate.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays (e.g., CuKα radiation). Collect the diffraction data at a controlled temperature (e.g., room temperature).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
| Parameter | Value |
| Chemical Formula | C₁₂H₂₂O₁₁·3H₂O |
| Isomeric Form in Crystal | β-furanose |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.6251(3) |
| b (Å) | 12.8096(3) |
| c (Å) | 17.7563(4) |
| Pyranose Ring Conformation | ⁴C₁ chair |
| Furanose Ring Conformation | ⁴T₃ |
| O-5'-C-1'-O-1'-C-4 Torsion Angle (°) | 79.9(2) |
| C-1'-O-1'-C-4-C-5 Torsion Angle (°) | -170.3(2) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of lactulose and can be coupled with liquid chromatography (LC-MS/MS) for its quantification in complex matrices.
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., raffinose).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer 150 µL of the supernatant for LC-MS/MS analysis.[3]
-
-
Chromatographic Separation: Use a suitable column (e.g., HILIC-ZIC®) for separation.[20]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. Monitor the specific precursor and product ion transitions for lactulose and the internal standard.[3][20]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lactulose | 341.2 | 160.952 |
Mechanism of Action: The Prebiotic Effect of A-Lactulose
A-Lactulose is not hydrolyzed by human intestinal enzymes and reaches the colon intact.[21][22] In the colon, it is selectively metabolized by the gut microbiota, particularly Bifidobacteria and Lactobacilli.[21] This fermentation leads to the production of short-chain fatty acids (SCFAs) such as lactic, acetic, and butyric acid, which lower the colonic pH.[21]
The beneficial effects of lactulose as a prebiotic stem from this microbial fermentation and include:
-
Modulation of Gut Microbiota: Promotes the growth of beneficial bacteria while inhibiting pathogenic species.[21]
-
Laxative Effect: The osmotic activity of lactulose and the production of SCFAs increase water content in the colon and stimulate peristalsis, alleviating constipation.[21][23]
-
Reduction of Blood Ammonia (B1221849): The acidic environment in the colon traps ammonia as ammonium (B1175870) ions (NH₄⁺), which are then excreted, a key mechanism in the treatment of hepatic encephalopathy.[21][23]
-
Enhanced Mineral Absorption: The lower colonic pH improves the absorption of minerals like calcium and magnesium.[21][24]
Visualizations
Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis and purification of lactulose.
Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of lactulose via transgalactosylation.
Mechanism of Action in the Gut
Caption: Prebiotic mechanism of action of lactulose in the colon.
References
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 5. US4536221A - Process for preparing lactulose from lactose, in the form of a syrup or a crystalline product - Google Patents [patents.google.com]
- 6. US5071530A - Method of manufacturing lactulose - Google Patents [patents.google.com]
- 7. Efficient Continuous Production of Lactulose Syrup by Alkaline Isomerization Using an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic production of lactulose and 1-lactulose: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CA1223254A - Lactulose purification process - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. Crystal structure and n.m.r. analysis of lactulose trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis of Lactulose in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]
- 14. Synthesis of Lactulose in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abstract 237 - Enzymatic synthesis of lactulose from lactose and fructose by commercial β_ Galactosidase from Klyveromyces lactis [skoge.folk.ntnu.no]
- 16. Lactulose synthesis - chemicalbook [chemicalbook.com]
- 17. EP0158148B1 - Lactulose purification process - Google Patents [patents.google.com]
- 18. data.epo.org [data.epo.org]
- 19. Lactulose | C12H22O11 | CID 11333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Review of history and mechanisms of action of lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lactulose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. prebioticassociation.org [prebioticassociation.org]
